molecular formula C20H23NO3 B258041 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

Cat. No. B258041
M. Wt: 325.4 g/mol
InChI Key: WPOWPVKNAUNBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, also known as DDMCM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DDMCM belongs to the class of isoquinoline derivatives, which have been studied for their various biological activities.

Mechanism of Action

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain. This leads to improved cognitive function and memory retention. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may protect against neurodegeneration and oxidative stress.

Advantages and Limitations for Lab Experiments

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its selective inhibition of acetylcholinesterase. However, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone also has limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, including:
1. Further studies on the mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its potential therapeutic applications in neurological disorders.
2. Development of more efficient synthesis methods for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its derivatives.
3. Investigation of the potential side effects and toxicity of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone at different doses.
4. Exploration of the potential use of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in combination with other drugs for the treatment of neurological disorders.
5. Examination of the pharmacokinetics and pharmacodynamics of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in animal models and human subjects.
Conclusion:
In conclusion, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of neurological disorders. (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function and memory retention. While (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, further research is needed to fully understand its potential therapeutic applications and potential side effects.

Synthesis Methods

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2,3-dimethylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride and acetic anhydride to yield the final product.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.

properties

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2,3-dimethylphenyl)methanone

InChI

InChI=1S/C20H23NO3/c1-13-6-5-7-17(14(13)2)20(22)21-9-8-15-10-18(23-3)19(24-4)11-16(15)12-21/h5-7,10-11H,8-9,12H2,1-4H3

InChI Key

WPOWPVKNAUNBEI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1C)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Origin of Product

United States

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